molecular formula C13H14O4 B12948238 Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate CAS No. 158800-60-3

Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate

Cat. No.: B12948238
CAS No.: 158800-60-3
M. Wt: 234.25 g/mol
InChI Key: HEDVHUQQVZUKBN-JTQLQIEISA-N
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Description

Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate is an organic compound with a unique cyclopropane ring structure. This compound is characterized by its two ester groups attached to the cyclopropane ring, making it a versatile molecule in organic synthesis and various applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of phenylcyclopropane with dimethyl malonate in the presence of a strong base such as sodium hydride. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the ester groups.

Industrial Production Methods

Industrial production of this compound often involves large-scale cyclopropanation reactions using optimized conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids.

    Reduction: Reduction reactions using lithium aluminum hydride can convert the ester groups to alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the ester groups, leading to the formation of different derivatives.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides in the presence of a base like sodium ethoxide.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various ester derivatives.

Scientific Research Applications

Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate involves its interaction with various molecular targets. The cyclopropane ring can undergo ring-opening reactions, leading to the formation of reactive intermediates that can interact with enzymes and other biomolecules. The ester groups can also participate in hydrolysis and transesterification reactions, affecting the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    Dimethyl cyclopropane-1,1-dicarboxylate: Lacks the phenyl group, making it less sterically hindered.

    Ethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate: Similar structure but with ethyl ester groups instead of methyl.

    Phenylcyclopropane-1,1-dicarboxylic acid: The acid form of the compound, which has different reactivity and solubility properties.

Uniqueness

Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate is unique due to its combination of a cyclopropane ring and ester groups, providing a balance of reactivity and stability. The presence of the phenyl group adds steric hindrance and electronic effects, influencing the compound’s reactivity and interactions with other molecules.

Biological Activity

Dimethyl (S)-2-phenylcyclopropane-1,1-dicarboxylate is a bicyclic compound featuring a cyclopropane ring fused with a phenyl group and two ester functional groups. Its unique structure contributes to its potential biological activities, which have been explored in various studies. This article delves into the biological activity of this compound, synthesizing findings from diverse sources and highlighting its pharmacological potential.

  • Molecular Formula : C₁₁H₁₄O₄
  • Molecular Weight : 234.25 g/mol
  • CAS Number : 3709-20-4
  • Chirality : The compound exhibits chirality at the cyclopropane ring, specifically in the (S) configuration, which is critical for its biological interactions.

Biological Activity Overview

Research indicates that compounds similar to this compound often exhibit significant pharmacological properties, including:

  • Anti-cancer Activity : Cyclopropane derivatives have been investigated for their ability to inhibit cancer cell growth. Their structural features allow them to interact with various biological targets such as enzymes and receptors involved in cancer progression .
  • Anti-inflammatory Effects : Some studies suggest that these compounds can modulate inflammatory pathways, potentially leading to therapeutic applications in treating inflammatory diseases .

Mechanistic Insights

The biological activity of this compound can be attributed to its ability to undergo various chemical reactions that enhance its reactivity:

  • Reactivity with Aromatic Aldehydes : The compound has been shown to react with aromatic aldehydes in the presence of tantalum(V) chloride (TaCl₅), leading to the formation of substituted tetrahydronaphthalenes. This reaction pathway suggests potential for generating biologically active compounds through synthetic modifications .
  • Quantum Chemical Modeling : Studies utilizing quantum chemical methods have demonstrated favorable activation barriers for reactions involving this compound, indicating its potential for further chemical transformations that could enhance its biological profile .

Table 1: Summary of Biological Activities and Mechanisms

Activity TypeDescriptionReferences
Anti-cancerInhibits cancer cell growth through enzyme interaction,
Anti-inflammatoryModulates inflammatory pathways
ReactivityForms tetrahydronaphthalene derivatives with aldehydes ,

Case Study: Tetrahydronaphthalene Derivatives

A notable study examined the reaction of this compound with various aromatic aldehydes using TaCl₅. The results indicated that this reaction produced tetrahydronaphthalene derivatives with promising biological activities, including anti-cancer properties. The mechanism proposed involves the formation of carbocation intermediates that facilitate electrophilic substitution reactions .

Properties

CAS No.

158800-60-3

Molecular Formula

C13H14O4

Molecular Weight

234.25 g/mol

IUPAC Name

dimethyl (2S)-2-phenylcyclopropane-1,1-dicarboxylate

InChI

InChI=1S/C13H14O4/c1-16-11(14)13(12(15)17-2)8-10(13)9-6-4-3-5-7-9/h3-7,10H,8H2,1-2H3/t10-/m0/s1

InChI Key

HEDVHUQQVZUKBN-JTQLQIEISA-N

Isomeric SMILES

COC(=O)C1(C[C@H]1C2=CC=CC=C2)C(=O)OC

Canonical SMILES

COC(=O)C1(CC1C2=CC=CC=C2)C(=O)OC

Origin of Product

United States

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